molecular formula C21H25N5O B12271471 2-(1H-indol-3-yl)-1-{3-[methyl(5-methylpyrimidin-2-yl)amino]piperidin-1-yl}ethan-1-one

2-(1H-indol-3-yl)-1-{3-[methyl(5-methylpyrimidin-2-yl)amino]piperidin-1-yl}ethan-1-one

Cat. No.: B12271471
M. Wt: 363.5 g/mol
InChI Key: MSDAAZXNNBOQJI-UHFFFAOYSA-N
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Description

2-(1H-indol-3-yl)-1-{3-[methyl(5-methylpyrimidin-2-yl)amino]piperidin-1-yl}ethan-1-one is a complex organic compound that features an indole core, a piperidine ring, and a pyrimidine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-indol-3-yl)-1-{3-[methyl(5-methylpyrimidin-2-yl)amino]piperidin-1-yl}ethan-1-one typically involves multi-step organic reactions. The process begins with the preparation of the indole core, followed by the introduction of the piperidine ring and the pyrimidine moiety. Common reagents used in these reactions include various halogenated compounds, amines, and catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are often employed to monitor the reaction progress and confirm the structure of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(1H-indol-3-yl)-1-{3-[methyl(5-methylpyrimidin-2-yl)amino]piperidin-1-yl}ethan-1-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or alkanes.

Scientific Research Applications

2-(1H-indol-3-yl)-1-{3-[methyl(5-methylpyrimidin-2-yl)amino]piperidin-1-yl}ethan-1-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential interactions with biological macromolecules.

    Medicine: It is investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1H-indol-3-yl)-1-{3-[methyl(5-methylpyrimidin-2-yl)amino]piperidin-1-yl}ethan-1-one involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1H-indol-3-yl)-1-{3-[methyl(5-methylpyrimidin-2-yl)amino]piperidin-1-yl}ethan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile interactions with biological targets, making it a valuable compound in medicinal chemistry research.

Properties

Molecular Formula

C21H25N5O

Molecular Weight

363.5 g/mol

IUPAC Name

2-(1H-indol-3-yl)-1-[3-[methyl-(5-methylpyrimidin-2-yl)amino]piperidin-1-yl]ethanone

InChI

InChI=1S/C21H25N5O/c1-15-11-23-21(24-12-15)25(2)17-6-5-9-26(14-17)20(27)10-16-13-22-19-8-4-3-7-18(16)19/h3-4,7-8,11-13,17,22H,5-6,9-10,14H2,1-2H3

InChI Key

MSDAAZXNNBOQJI-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N=C1)N(C)C2CCCN(C2)C(=O)CC3=CNC4=CC=CC=C43

Origin of Product

United States

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